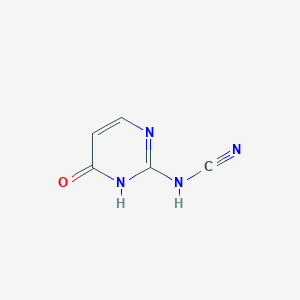
Octadecanoic acid, 7-hydroxy-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octadecanoic acid, 7-hydroxy-, methyl ester: is a chemical compound with the molecular formula C19H38O3 It is a derivative of octadecanoic acid (stearic acid) where a hydroxyl group is attached to the 7th carbon, and the carboxyl group is esterified with methanol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of octadecanoic acid, 7-hydroxy-, methyl ester typically involves the following steps:
Hydroxylation: Octadecanoic acid is subjected to hydroxylation to introduce a hydroxyl group at the 7th carbon position. This can be achieved using oxidizing agents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions.
Esterification: The hydroxylated octadecanoic acid is then esterified with methanol in the presence of an acid catalyst like sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA). The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The hydroxylation and esterification reactions are optimized for higher yields and purity. Catalysts and reaction conditions are carefully controlled to minimize by-products and ensure efficient conversion.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Octadecanoic acid, 7-hydroxy-, methyl ester can undergo oxidation reactions where the hydroxyl group is further oxidized to a carbonyl group, forming ketones or aldehydes.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Halogenated compounds, alkylated derivatives
Aplicaciones Científicas De Investigación
Octadecanoic acid, 7-hydroxy-, methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their ability to modulate biological pathways and treat diseases.
Industry: It is used in the production of surfactants, lubricants, and emulsifiers. Its properties make it suitable for use in cosmetics and personal care products.
Mecanismo De Acción
The mechanism of action of octadecanoic acid, 7-hydroxy-, methyl ester involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 7th carbon position allows it to form hydrogen bonds with biological molecules, influencing their structure and function. It can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Octadecanoic acid, methyl ester: Lacks the hydroxyl group at the 7th position, making it less reactive in certain chemical reactions.
Octadecanoic acid, 12-hydroxy-, methyl ester: The hydroxyl group is located at the 12th carbon position, resulting in different chemical and biological properties.
Hexadecanoic acid, methyl ester: A shorter chain fatty acid ester with different physical and chemical characteristics.
Uniqueness
Octadecanoic acid, 7-hydroxy-, methyl ester is unique due to the presence of the hydroxyl group at the 7th carbon position. This structural feature imparts distinct reactivity and biological activity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
2379-96-6 |
|---|---|
Fórmula molecular |
C19H38O3 |
Peso molecular |
314.5 g/mol |
Nombre IUPAC |
methyl 7-hydroxyoctadecanoate |
InChI |
InChI=1S/C19H38O3/c1-3-4-5-6-7-8-9-10-12-15-18(20)16-13-11-14-17-19(21)22-2/h18,20H,3-17H2,1-2H3 |
Clave InChI |
IJBGOEKNFPZAGP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(CCCCCC(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Disodium;5-acetamido-3-[(5-chloro-2-hydroxyphenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate](/img/structure/B13798414.png)


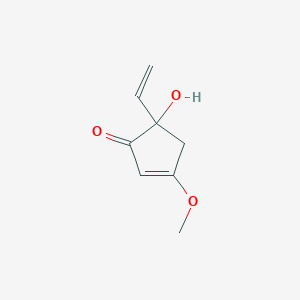
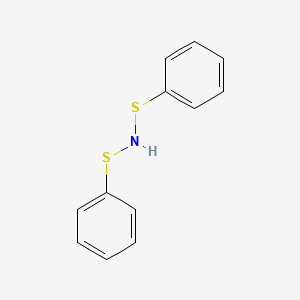


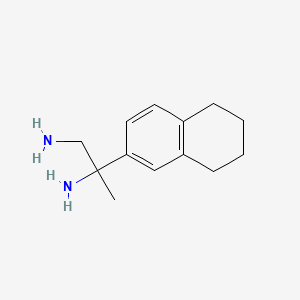
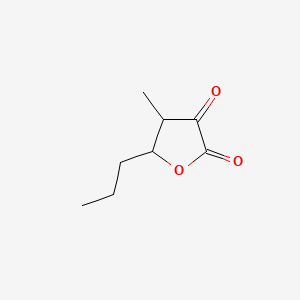



![1H-Pyrrolo[2,3-B]pyridine-3-methanamine, 6-ethyl-N,N-dimethyl-](/img/structure/B13798481.png)
